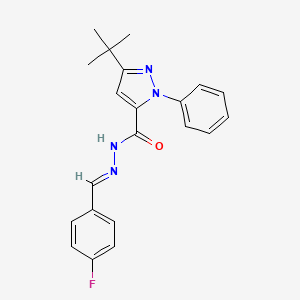

![molecular formula C17H19FN4O B5560984 N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)

N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

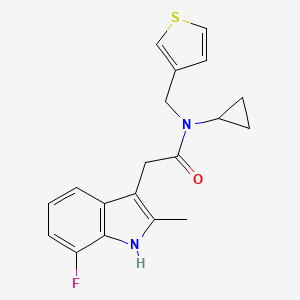

The synthesis of pyrazolo[1,5-a]pyrimidines, such as N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine, often involves a cyclocondensation reaction. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are structurally related, can be achieved through a microwave-assisted process. This involves the reaction of β-enaminones with NH-3-aminopyrazoles, followed by formylation using the Vilsmeyer-Haack reagent (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidin-7-amines, including our compound of interest, can be confirmed using techniques like X-ray diffraction analysis. For example, the structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was elucidated using element analysis, IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidines includes their potential to undergo various reactions, such as cyclocondensation, chlorination, and aminisation. These reactions are integral in synthesizing functional derivatives with potential applications in fluorescence and bioactivity (Castillo, Tigreros, & Portilla, 2018).

Physical Properties Analysis

Physical properties of pyrazolo[1,5-a]pyrimidin-7-amines, such as solubility, melting points, and crystalline structure, can be determined through standard physical characterization methods. The crystal structure, for instance, is often elucidated using X-ray crystallography, as seen in various related compounds (Lu Jiu-fu et al., 2015).

Scientific Research Applications

Enaminones as Precursors for Heterocyclic Compounds

A study by Riyadh (2011) details the synthesis of novel N-arylpyrazole-containing enaminones, which served as key intermediates for producing a range of substituted pyrazoles and pyridine derivatives. These compounds demonstrated significant cytotoxic effects against human breast and liver carcinoma cell lines, showcasing potential antitumor and antimicrobial activities (S. Riyadh, 2011).

Synthesis of Pyrazolo[3,4-d]pyrimidines as Analogues of Modified Nucleic Acids

Hong et al. (1976) described the synthesis and biological activities of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines, analogs of naturally occurring modified nucleic acid bases. These analogs exhibited moderate to significant growth inhibitory activities against cultured leukemia and human leukemic myeloblasts, indicating potential applications in cancer research (C. Hong, N. De, G. Tritsch, G. Chheda, 1976).

Phosphodiesterase 1 Inhibitors for Neurodegenerative and Neuropsychiatric Diseases

Li et al. (2016) explored a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. The systematic optimizations led to the identification of a clinical candidate, ITI-214, for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other disorders. This research underscores the compound's potential in addressing central nervous system diseases (Peng Li et al., 2016).

Fluorophores Based on Pyrazolo[1,5-a]pyrimidines

Castillo et al. (2018) presented a method for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores. These compounds exhibited significant fluorescence properties, suggesting their utility as fluorescent probes in biological and environmental applications (Juan C Castillo, Alexis Tigreros, J. Portilla, 2018).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c1-11-10-16(22-17(20-11)12(2)13(3)21-22)19-8-9-23-15-6-4-14(18)5-7-15/h4-7,10,19H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFJWYPWOAJQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCOC3=CC=C(C=C3)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)

![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)

![N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)

![N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5560948.png)

![2-(4-chlorobenzyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560971.png)

![7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5560977.png)

![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)

![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)